6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 145096-31-7
VCID: VC0114491
InChI: InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol

6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-

CAS No.: 145096-31-7

Main Products

VCID: VC0114491

Molecular Formula: C16H17N3OS

Molecular Weight: 299.4 g/mol

6-Benzothiazolol,  4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- - 145096-31-7

CAS No. 145096-31-7
Product Name 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
Molecular Formula C16H17N3OS
Molecular Weight 299.4 g/mol
IUPAC Name 4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol
Standard InChI InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19)
Standard InChIKey OBOQQXVYVNAPNB-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3
Synonyms 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
PubChem Compound 9994922
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator